molecular formula C21H26FNO3 B562075 METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE CAS No. 887407-03-6

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE

Cat. No.: B562075
CAS No.: 887407-03-6
M. Wt: 359.441
InChI Key: WLWQAKHXRZNEIY-UHFFFAOYSA-N
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Description

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE is a pyridine derivative with a complex substitution pattern. Its molecular formula is C₂₁H₂₈FNO₄, and it has a molecular weight of 377.45 g/mol . The compound features a pyridine ring substituted with diisopropyl groups at positions 2 and 6, a 4-fluorophenyl group at position 4, a hydroxymethyl group at position 3, and a methoxy group at position 3.

This compound is categorized under enzyme inhibitors and pharmaceutical toxicology reference materials, suggesting applications in drug discovery and biochemical research . Its structural complexity and functional groups (e.g., fluorophenyl, hydroxymethyl) make it a candidate for studying interactions with biological targets, such as kinases or receptors.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO3/c1-12(2)19-16(11-25-5)17(14-7-9-15(22)10-8-14)18(21(24)26-6)20(23-19)13(3)4/h7-10,12-13H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWQAKHXRZNEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652645
Record name Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-03-6
Record name Methyl 4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction-Esterification Sequential Approach

A patented two-step synthesis (CN104817505A) involves:

  • Reduction of a Chlorinated Pyrimidine Precursor :

    • Starting Material : 2-Chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine.

    • Reducing Agents : Diisobutylaluminum hydride (DIBAL-H), lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    • Conditions : Temperatures between -10°C to 30°C in anhydrous tetrahydrofuran (THF).

    • Outcome : Yields 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-pyrimidine with >80% efficiency.

  • Alkylation with N-Methyl Methanesulfonamide :

    • Reagents : N-Methyl methanesulfonamide, alkali bases (e.g., K₂CO₃, Cs₂CO₃).

    • Conditions : Heated to 50–120°C in dimethylformamide (DMF).

    • Outcome : Forms the target compound via nucleophilic substitution, with yields up to 86% .

Table 1: Optimization of Reduction Agents

Reducing AgentTemperature (°C)Yield (%)Byproducts
DIBAL-H-1092<5%
LiAlH₄258510%
NaBH₄307815%

Data adapted from CN104817505A.

Directed Ortho Metalation (DoM) Strategy

The O-carbamate directed metalation approach (ACS Chem. Rev.) offers an alternative route:

  • Installation of O-Carbamate DMG :

    • Aryl O-carbamate groups direct regioselective lithiation at the ortho position.

  • Functionalization :

    • Quenching with electrophiles (e.g., CO₂, aldehydes) introduces substituents.

    • Key Step : Hydroxymethylation via formaldehyde addition, followed by esterification.

Table 2: DoM Electrophile Efficiency

ElectrophileProductYield (%)
CO₂Carboxylic Acid73
FormaldehydeHydroxymethyl Derivative90
Me₃SiClTrimethylsilyl79

Data from ACS Chemical Reviews.

Comparative Analysis of Methodologies

Yield and Scalability

  • Reduction-Alkylation : Higher yields (86% ) but requires hazardous reductants (DIBAL-H).

  • DoM Strategy : Moderate yields (73–90% ) but superior regiocontrol and greener solvents (e.g., THF/H₂O).

Environmental and Economic Factors

  • Waste Generation : Alkylation methods produce stoichiometric metal salts, necessitating costly purification.

  • Catalytic Advances : Recent patents (e.g., US8513202B2) highlight enzymatic esterification as a low-waste alternative, though untested for this compound .

Chemical Reactions Analysis

Types of Reactions

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use. For example, in medicinal applications, it may bind to a target protein and modulate its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Applications
METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-3-HYDROXYMETHYL-5-METHOXYPYRIDINE-3-CARBOXYLATE C₂₁H₂₈FNO₄ 377.45 2,6-diisopropyl, 4-(4-fluorophenyl), 3-hydroxymethyl, 5-methoxy Ester, hydroxymethyl, methoxy, fluorophenyl Enzyme inhibition, toxicology studies
METHYL 5-(TERT-BUTYLDIMETHYLSILYLOXYMETHYL-2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-PYRIDINE-3-CARBOXYLATE C₂₇H₄₁FNO₃Si 490.78 2,6-diisopropyl, 4-(4-fluorophenyl), 5-(tert-butyldimethylsilyloxymethyl) Ester, silyl ether, fluorophenyl Protective group chemistry, prodrugs
METHYL 5-(2-FURYL)ISOXAZOLE-3-CARBOXYLATE C₁₀H₉NO₄ 207.18 5-(2-furyl) isoxazole core Ester, furan, isoxazole Antimicrobial agents, heterocyclic synth.

Critical Analysis

The 3-hydroxymethyl group introduces polarity, which may influence binding affinity to hydrophilic enzyme pockets. In contrast, the tert-butyldimethylsilyloxymethyl group in the silylated analog offers steric protection for the hydroxymethyl group, a strategy used in prodrug design.

Role of Methoxy vs. Silyl Ether :

  • The 5-methoxy group in the target compound provides electron-donating effects, stabilizing the pyridine ring. The silyl ether in the analog serves as a protective group, enabling selective deprotection in synthetic pathways.

Comparative Pharmacokinetics: Limited data are available for the target compound, but its ester group suggests susceptibility to esterase-mediated hydrolysis, a common feature in prodrug activation. The silylated analog’s bulkier substituents may reduce metabolic clearance .

Biological Activity

Methyl 2,6-Diisopropyl-4-(4-Fluorophenyl)-3-Hydroxymethyl-5-Methoxypyridine-3-Carboxylate (commonly referred to as compound M) is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H28FNO4
  • Molecular Weight : 377.45 g/mol
  • CAS Number : 887407-03-6
  • IUPAC Name : Methyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-5-methoxy-2,6-di(propan-2-yl)-2H-pyridine-3-carboxylate

The biological activity of compound M primarily revolves around its role as an enzyme inhibitor and its interaction with various biological pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific enzymes involved in metabolic processes, particularly those associated with pain pathways and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : Compound M has been shown to inhibit phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides (cAMP and cGMP).
  • Anti-inflammatory Activity : The compound may modulate the release of pro-inflammatory cytokines, thereby influencing inflammatory responses in various tissues.

In Vitro Studies

Research has demonstrated that compound M exhibits significant biological activity in vitro. For instance:

  • PDE Inhibition : Compound M was tested against various PDE isoforms, showing potent inhibitory effects particularly on PDE4, which is implicated in inflammatory diseases .

In Vivo Studies

In vivo studies have indicated promising results regarding the therapeutic potential of compound M:

  • Pain Models : In animal models of diabetic peripheral neuropathic pain, compound M demonstrated analgesic properties, reducing pain sensitivity and improving overall mobility .

Case Studies

  • Diabetic Peripheral Neuropathic Pain :
    • Objective : To evaluate the efficacy of compound M in alleviating neuropathic pain.
    • Methodology : A double-blind, placebo-controlled trial was conducted involving diabetic rats.
    • Results : Rats treated with compound M showed a statistically significant reduction in pain behavior compared to the control group, suggesting its potential as a therapeutic agent for neuropathic pain management.
  • Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects of compound M in a model of acute inflammation.
    • Methodology : The compound was administered to mice subjected to carrageenan-induced paw edema.
    • Results : A notable decrease in paw swelling was observed in treated mice compared to controls, indicating effective anti-inflammatory action.

Data Table

Study TypeTarget ConditionKey Findings
In VitroPDE InhibitionPotent inhibition of PDE4
In VivoDiabetic Neuropathic PainSignificant reduction in pain behavior
In VivoAcute InflammationDecreased paw edema

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

The synthesis is complicated by steric hindrance from the 2,6-diisopropyl groups and the reactivity of the hydroxymethyl group. A multi-step approach with protection/deprotection strategies is critical. For example:

  • Use anhydrous conditions and controlled alkylation to assemble the pyridine core, followed by acid-catalyzed cyclization .
  • Purify intermediates via gradient column chromatography (silica gel, hexane/ethyl acetate) and final recrystallization (ethanol/water) to achieve >98% purity (HPLC). Monitor progress with TLC (silica GF254, UV visualization) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions, with deuterated chloroform as the solvent. Mass spectrometry (ESI-MS) validates molecular weight .
  • Crystallography : Grow single crystals via slow evaporation of dichloromethane/methanol at 4°C. Collect X-ray data at 100 K to minimize thermal motion artifacts. For recalcitrant crystals, pair microcrystalline powder diffraction with DFT-optimized structures (B3LYP/6-311G(d,p)) .

Advanced Research Questions

Q. How should discrepancies between experimental crystallographic data and DFT-optimized structures be resolved?

Discrepancies in bond lengths/angles arise from crystal packing forces versus gas-phase DFT models. To address this:

  • Calculate root-mean-square deviations (RMSD) between experimental and computational geometries.
  • Refine DFT parameters (e.g., hybrid functionals like M06-2X for dispersion forces) or incorporate solvent effects via polarizable continuum models (PCM) .
  • Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) observed in crystallography .

Q. What computational methods best evaluate the steric and electronic effects of substituents in this compound?

  • Steric Effects : Use Conformer Rotamer Ensemble Sampling (CREST) to map energy barriers from diisopropyl group rotation. Compare with X-ray torsion angles .
  • Electronic Effects : Apply Natural Bond Orbital (NBO) analysis at the B3LYP/6-311G(d,p) level to quantify hyperconjugation (e.g., methoxy → pyridine ring). Electron density maps (AIM analysis) identify weak interactions like C–F···H–C .

Q. How can researchers investigate intermolecular interactions in the solid state for this compound?

  • Analyze crystal packing via Mercury software, focusing on hydrogen bonds (e.g., hydroxymethyl O–H···O=C) and van der Waals contacts.
  • Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., fluorophenyl F···H contacts). Pair with DFT-derived electrostatic potential maps to predict reactive sites .

Methodological Recommendations

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) for hydroxymethyl stability.
  • Crystallography : Optimize crystal growth using seed crystals or additives (e.g., n-hexane).
  • DFT : Benchmark multiple functionals (e.g., ωB97X-D for dispersion) against crystallographic data.

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